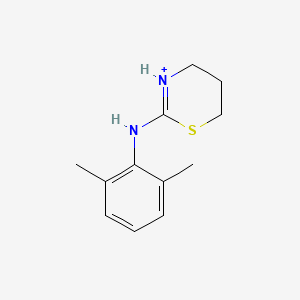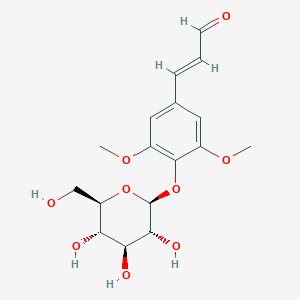
Sinapaldehyde glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a beta-D-glucoside resulting from the formal condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a dimethoxybenzene and a member of cinnamaldehydes. It derives from an (E)-sinapaldehyde.
Applications De Recherche Scientifique
Pigment Synthesis
Sinapaldehyde glucoside has been utilized in synthesizing new pigments. For instance, a study demonstrated the synthesis of a bluish pigment from the reaction of methylpyranomalvidin-3-glucoside with sinapaldehyde, indicating potential applications in colorant development and industrial pigment production (Oliveira, Mateus, & Freitas, 2011).
Phytochemistry and Plant Analysis
Sinapaldehyde glucoside has been identified in various plants, such as Eleutherococcus senticosus. Its isolation and identification can contribute to the understanding of plant chemistry and potential pharmacological applications (Slacanin, Marston, Hostettmann, Guédon, & Abbe, 1991).
Food Industry Applications
In the food industry, sinapaldehyde glucoside has been studied for its role in the browning process of fresh-cut lettuce. Targeted metabolomics analysis identified it as a biomarker negatively correlated with browning, suggesting its utility in improving the quality of fresh produce (García, Gil, & Tomás-Barberán, 2019).
Understanding Lignin Synthesis
Research involving sinapaldehyde glucoside also extends to understanding lignin synthesis in plants. Its role in the formation of sinapyl alcohol-4-O-glucoside, potentially leading to syringyl units in lignins, has been explored, which is crucial for understanding plant biology and potential industrial applications (Lim et al., 2001).
Antimicrobial and Anti-Tumor Properties
Sinapaldehyde glucoside, as part of the glucosinolate family, has been studied for its potential therapeutic applications. Glucosinolates like sinigrin, after being converted into bioactive forms, have demonstrated antimicrobial and anti-tumor properties, indicating potential medical applications (Melrose, 2019).
Propriétés
Nom du produit |
Sinapaldehyde glucoside |
|---|---|
Formule moléculaire |
C17H22O9 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |
Clé InChI |
OYTCTPHTVUEGCL-GCPOEHJPSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
SMILES canonique |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



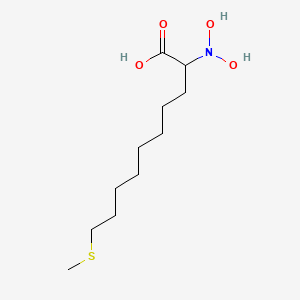
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
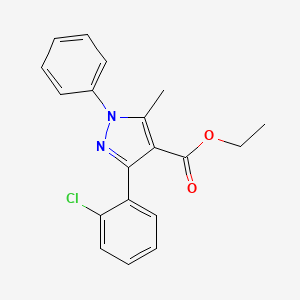
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)
![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
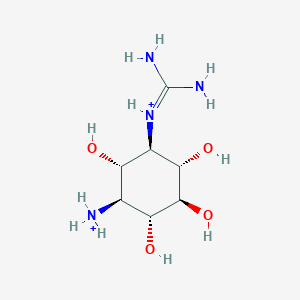
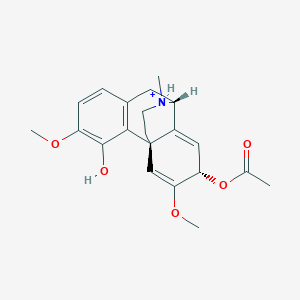

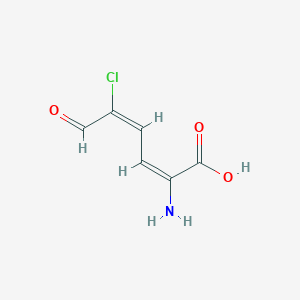
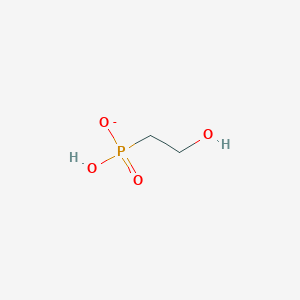

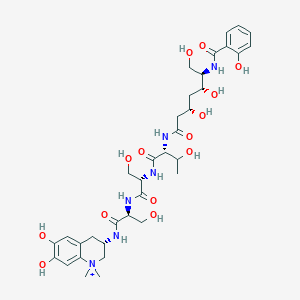
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)
